Lurasidone
Lurasidone
Lurasidone is a second generation (atypical) antipsychotic agent that is used in the treatment of schizophrenia and bipolar depression. Lurasidone is associated with a low rate of serum aminotransferase elevations during therapy, but has not been linked to instances of clinically apparent acute liver injury.
Lurasidone is an N-arylpiperazine that is (3aR,4S,7R,7aS)-2-{[(1R,2R)-2-(piperazin-1-ylmethyl)cyclohexyl]methyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione in which position N4 of the piperazine ring is substituted by a 1,2-benzothiazol-3-yl group. Lurasidone is used (generally as the hydrochloride salt) as an atypical antipsychotic for the treatment of schizophrenia. It has a role as an adrenergic antagonist, a dopaminergic antagonist, a serotonergic antagonist and a second generation antipsychotic. It is a 1,2-benzisothiazole, a N-arylpiperazine, a bridged compound and a dicarboximide. It derives from a maleimide. It is a conjugate base of a lurasidone(1+).
Lurasidone is an atypical antipsychotic developed by Dainippon Sumitomo Pharma. It was approved by the U.S. Food and Drug Administration (FDA) for treatment of schizophrenia on October 29, 2010 and is currently pending approval for the treatment of bipolar disorder in the United States.
Lurasidone is an N-arylpiperazine that is (3aR,4S,7R,7aS)-2-{[(1R,2R)-2-(piperazin-1-ylmethyl)cyclohexyl]methyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione in which position N4 of the piperazine ring is substituted by a 1,2-benzothiazol-3-yl group. Lurasidone is used (generally as the hydrochloride salt) as an atypical antipsychotic for the treatment of schizophrenia. It has a role as an adrenergic antagonist, a dopaminergic antagonist, a serotonergic antagonist and a second generation antipsychotic. It is a 1,2-benzisothiazole, a N-arylpiperazine, a bridged compound and a dicarboximide. It derives from a maleimide. It is a conjugate base of a lurasidone(1+).
Lurasidone is an atypical antipsychotic developed by Dainippon Sumitomo Pharma. It was approved by the U.S. Food and Drug Administration (FDA) for treatment of schizophrenia on October 29, 2010 and is currently pending approval for the treatment of bipolar disorder in the United States.
Brand Name:
Vulcanchem
CAS No.:
367514-87-2
VCID:
VC0001341
InChI:
InChI=1S/C28H36N4O2S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24+,25-/m0/s1
SMILES:
C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O
Molecular Formula:
C28H36N4O2S
Molecular Weight:
492.7 g/mol
Lurasidone
CAS No.: 367514-87-2
Inhibitors
VCID: VC0001341
Molecular Formula: C28H36N4O2S
Molecular Weight: 492.7 g/mol
Purity: 98.0%
CAS No. | 367514-87-2 |
---|---|
Product Name | Lurasidone |
Molecular Formula | C28H36N4O2S |
Molecular Weight | 492.7 g/mol |
IUPAC Name | (1S,2R,6S,7R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
Standard InChI | InChI=1S/C28H36N4O2S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24+,25-/m0/s1 |
Standard InChIKey | PQXKDMSYBGKCJA-CVTJIBDQSA-N |
Isomeric SMILES | C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@@H]7CC[C@@H](C7)[C@H]6C5=O |
SMILES | C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O |
Canonical SMILES | C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O |
Appearance | Powder |
Flash Point | 9.7 °C (49.5 °F) - closed cup |
Description | Lurasidone is a second generation (atypical) antipsychotic agent that is used in the treatment of schizophrenia and bipolar depression. Lurasidone is associated with a low rate of serum aminotransferase elevations during therapy, but has not been linked to instances of clinically apparent acute liver injury. Lurasidone is an N-arylpiperazine that is (3aR,4S,7R,7aS)-2-{[(1R,2R)-2-(piperazin-1-ylmethyl)cyclohexyl]methyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione in which position N4 of the piperazine ring is substituted by a 1,2-benzothiazol-3-yl group. Lurasidone is used (generally as the hydrochloride salt) as an atypical antipsychotic for the treatment of schizophrenia. It has a role as an adrenergic antagonist, a dopaminergic antagonist, a serotonergic antagonist and a second generation antipsychotic. It is a 1,2-benzisothiazole, a N-arylpiperazine, a bridged compound and a dicarboximide. It derives from a maleimide. It is a conjugate base of a lurasidone(1+). Lurasidone is an atypical antipsychotic developed by Dainippon Sumitomo Pharma. It was approved by the U.S. Food and Drug Administration (FDA) for treatment of schizophrenia on October 29, 2010 and is currently pending approval for the treatment of bipolar disorder in the United States. |
Purity | 98.0% |
Shelf Life | Stable under recommended storage conditions. |
Solubility | In water, 5.32X10-2 mg/L at 25 °C (est) |
Synonyms | 13496, SM HCl, Lurasidone Hydrochloride, Lurasidone latuda lurasidone Lurasidone HCl Lurasidone Hydrochloride N-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinylmethyl)-1-cyclohexylmethyl)-2,3-bicyclo(2.2.1)heptanedicarboximide SM 13,496 SM 13496 SM-13,496 SM-13496 SM13,496 SM13496 |
Vapor Pressure | 1.33X10-16 mm Hg at 25 °C (est) |
Reference | 1:Lurasidone in post-menopausal females with major depressive disorder with mixed features: Post-hoc analysis of a placebo-controlled trial. Sramek J, Loebel A, Murphy M, Mao Y, Pikalov A, Cutler NR.Prog Neuropsychopharmacol Biol Psychiatry. 2017 May 9. pii: S0278-5846(16)30348-7. doi: 10.1016/j.pnpbp.2017.05.002. [Epub ahead of print] PMID: 28499900 2:[Research progress in mechanisms and clinical application for blonanserin and lurasidone in improving cognitive function of schizophrenia]. Zheng Q, Liu B, Xu S, Liao M, Zhang Y, Li L.Zhong Nan Da Xue Xue Bao Yi Xue Ban. 2017 Apr 28;42(4):476-480. doi: 10.11817/j.issn.1672-7347.2017.04.018. Chinese. PMID: 28490709 Free Article 3:Lurasidone associated neutropenia. Singh S, Ahmad H, John AP.Aust N Z J Psychiatry. 2017 May 1:4867417708869. doi: 10.1177/0004867417708869. [Epub ahead of print] No abstract available. PMID: 28478684 4:Efficacy and Safety of Lurasidone in Adolescents with Schizophrenia: A 6-Week, Randomized Placebo-Controlled Study. Goldman R, Loebel A, Cucchiaro J, Deng L, Findling RL.J Child Adolesc Psychopharmacol. 2017 May 5. doi: 10.1089/cap.2016.0189. [Epub ahead of print] PMID: 28475373 5:Remission and recovery associated with lurasidone in the treatment of major depressive disorder with subthreshold hypomanic symptoms (mixed features): post-hoc analysis of a randomized, placebo-controlled study with longer-term extension-CORRIGENDUM. Goldberg JF, Ng-Mak D, Siu C, Chuang CC, Rajagopalan K, Loebel A.CNS Spectr. 2017 May 2:1. doi: 10.1017/S1092852917000281. [Epub ahead of print] No abstract available. PMID: 28463099 6:Genetic predictors of antipsychotic response to lurasidone identified in a genome wide association study and by schizophrenia risk genes. Li J, Yoshikawa A, Brennan MD, Ramsey TL, Meltzer HY.Schizophr Res. 2017 Apr 18. pii: S0920-9964(17)30196-2. doi: 10.1016/j.schres.2017.04.009. [Epub ahead of print] PMID: 28431800 7:Lurasidone for major depressive disorder with mixed features and anxiety: a post-hoc analysis of a randomized, placebo-controlled study. Tsai J, Thase ME, Mao Y, Ng-Mak D, Pikalov A, Loebel A.CNS Spectr. 2017 Apr;22(2):236-245. doi: 10.1017/S1092852917000074. Epub 2017 Mar 30. PMID: 28357969 8:Lurasidone for major depressive disorder with mixed features and irritability: a post-hoc analysis. Swann AC, Fava M, Tsai J, Mao Y, Pikalov A, Loebel A.CNS Spectr. 2017 Apr;22(2):228-235. doi: 10.1017/S1092852917000232. Epub 2017 Mar 16. PMID: 28300012 9:Remission and recovery associated with lurasidone in the treatment of major depressive disorder with subthreshold hypomanic symptoms (mixed features): post-hoc analysis of a randomized, placebo-controlled study with longer-term extension. Goldberg JF, Ng-Mak D, Siu C, Chuang CC, Rajagopalan K, Loebel A.CNS Spectr. 2017 Apr;22(2):220-227. doi: 10.1017/S1092852917000025. Epub 2017 Mar 7. PMID: 28264739 10:Lurasidone compared to other atypical antipsychotic monotherapies for bipolar depression: A systematic review and network meta-analysis. Ostacher M, Ng-Mak D, Patel P, Ntais D, Schlueter M, Loebel A.World J Biol Psychiatry. 2017 Mar 7:1-11. doi: 10.1080/15622975.2017.1285050. [Epub ahead of print] PMID: 28264635 |
PubChem Compound | 213046 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume